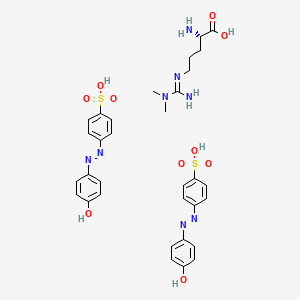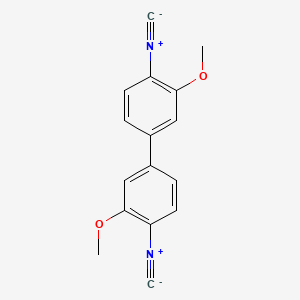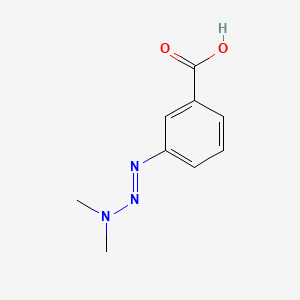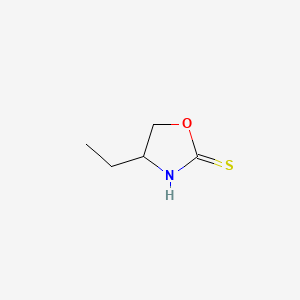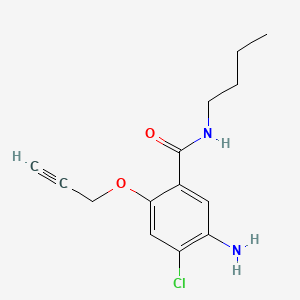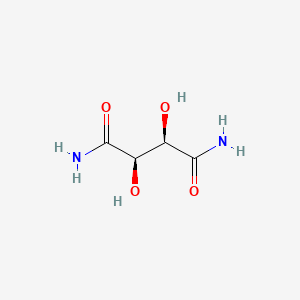
(r,r)-Tartaric acid diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(r,r)-Tartaric acid diamide is a chiral compound derived from tartaric acid, a naturally occurring substance found in many plants, particularly grapes. This compound is known for its unique stereochemistry, which makes it valuable in various chemical and industrial applications. The (r,r)-configuration refers to the specific arrangement of atoms in the molecule, which can influence its reactivity and interactions with other substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (r,r)-tartaric acid diamide typically involves the reaction of tartaric acid with amines under controlled conditions. One common method is the reaction of tartaric acid with ammonia or primary amines to form the diamide. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where tartaric acid and the chosen amine are combined under controlled temperatures and pressures. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(r,r)-Tartaric acid diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diamide into other derivatives.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(r,r)-Tartaric acid diamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of chiral catalysts and other industrial chemicals .
Wirkmechanismus
The mechanism of action of (r,r)-tartaric acid diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s,s)-Tartaric acid diamide: Another stereoisomer with different spatial arrangement.
Tartaric acid monoamide: A related compound with only one amide group.
Squaric acid diamide: A compound with similar functional groups but different core structure
Uniqueness
(r,r)-Tartaric acid diamide is unique due to its specific stereochemistry, which can result in different reactivity and interactions compared to its isomers and related compounds. This makes it particularly valuable in applications requiring precise chiral control .
Eigenschaften
CAS-Nummer |
634-63-9 |
|---|---|
Molekularformel |
C4H8N2O4 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m1/s1 |
InChI-Schlüssel |
GRMNJXQBRPJVQV-JCYAYHJZSA-N |
Isomerische SMILES |
[C@@H]([C@H](C(=O)N)O)(C(=O)N)O |
Kanonische SMILES |
C(C(C(=O)N)O)(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



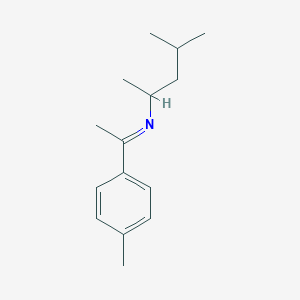
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
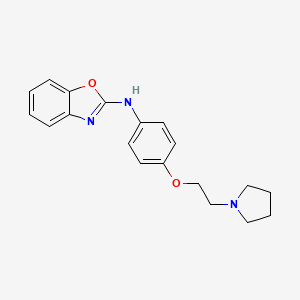
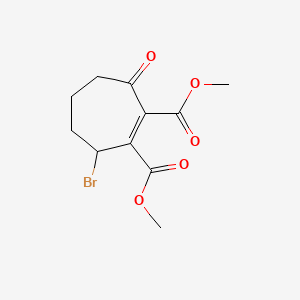


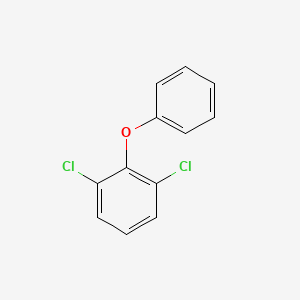
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
